4-Methoxy-3,5-dimethylpicolinamide
Description
4-Methoxy-3,5-dimethylpicolinamide is a pyridine derivative characterized by a methoxy group at the 4-position and methyl substituents at the 3- and 5-positions of the pyridine ring, with an amide functional group at the 2-position. The compound’s synthesis likely involves halogen displacement reactions, as inferred from methods used for analogous compounds (e.g., refluxing chlorobenzene with phenolic derivatives) .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-11-7(9(10)12)6(2)8(5)13-3/h4H,1-3H3,(H2,10,12) |
InChI Key |
RVUXVCOHUAEHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpicolinamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with suitable reagents to introduce the amide functionality. One common method involves the catalytic hydrogenation of 4-methoxy-3,5-dimethylpyridine derivatives . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods
Industrial production of 4-Methoxy-3,5-dimethylpicolinamide may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylpicolinic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylpicolinamine.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3,5-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- The amide group in the target compound may alter bioavailability compared to carboxylic acid derivatives.
- Synthetic Utility : 4-Methoxypicolinic acid hydrochloride is utilized in asymmetric catalysis, such as iridium-based complexes for enantioselective reactions, whereas the target compound’s applications remain less documented .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., 4-Hydroxy-5-methylpicolinic acid) exhibit higher aqueous solubility due to ionization, whereas the amide group in 4-Methoxy-3,5-dimethylpicolinamide may favor organic solvent compatibility.
- Thermal Stability : Methyl and methoxy substituents generally increase melting points; for example, 2-Chloro-6-methoxyisonicotinic acid (a structural cousin) melts at 214–216°C , suggesting similar thermal robustness for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
